
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide" is a chemical entity that appears to be related to a class of compounds with potential antiallergic and antiproliferative activities. The related compounds discussed in the provided papers include various benzamide and carboxamide derivatives with tetrazole rings and fluorophenyl groups, which have been synthesized and evaluated for their biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which was prepared by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with an aminated and cyclized intermediate . Similarly, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved a condensation of dimethylamine with a carboxylic acid intermediate, which was itself prepared through cyclization and saponification steps . These methods suggest that the synthesis of the compound would likely involve similar strategies, such as the use of amination, cyclization, and condensation reactions.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using techniques such as X-ray crystallography, IR spectroscopy, and 1H-NMR spectroscopy . For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide revealed a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These techniques would be essential in determining the molecular structure of "N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide" and understanding its conformation and intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to interact with biological targets, such as inhibiting the proliferation of cancer cell lines . Additionally, some benzamide derivatives have been shown to exhibit colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . These findings suggest that the compound may also exhibit specific chemical reactivity, potentially in biological systems or as a sensor, which would be an important area of study.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and the presence of specific functional groups, can influence their biological activity. For example, the antiallergic activity of some benzamide derivatives was found to be related to their physicochemical properties, and quantitative structure-activity relationships were established to direct the synthesis of potent derivatives . The analysis of "N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide" would involve a similar examination of its physicochemical properties to understand its potential as a pharmacologically active compound.
科学的研究の応用
Synthesis and Characterization
Research has been conducted on the synthesis and analytical characterization of compounds with structures similar to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, highlighting the importance of accurate identification and differentiation of isomers in the development of research chemicals. For instance, McLaughlin et al. (2016) detailed the synthesis, characterization, and differentiation of isomers of a compound closely related to the target molecule, underscoring the potential mislabeling of research chemicals and the necessity for rigorous analytical methods to ensure correct identification McLaughlin et al., 2016.
Metabolic and Stability Studies
The metabolism and stability of synthetic cannabinoids resembling N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide have been studied, providing insights into their pharmacokinetics and potential biotransformation products. Franz et al. (2017) investigated the in vitro metabolism and thermal stability of a similar synthetic cannabinoid, offering a foundation for understanding how these compounds are metabolized in the body and their stability under various conditions Franz et al., 2017.
Receptor Binding and Imaging Agents
The development of fluorine-18-labeled compounds for receptor imaging showcases the application of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide analogs in neuroimaging and receptor binding studies. Lang et al. (1999) synthesized fluorinated derivatives for serotonin 1A receptor imaging, contributing to the understanding of receptor distribution and function in neuropsychiatric disorders Lang et al., 1999.
特性
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O/c13-9-2-1-3-10(6-9)18-11(15-16-17-18)7-14-12(19)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUJRZCQZSOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)
![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)
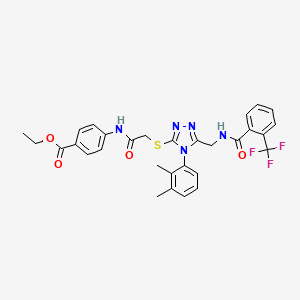
![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)
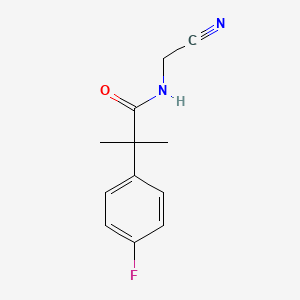
![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)
![2-[(3-Benzyl-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2516538.png)
![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-ethyl-](/img/structure/B2516539.png)
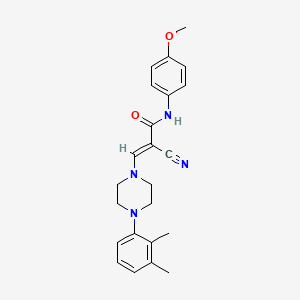
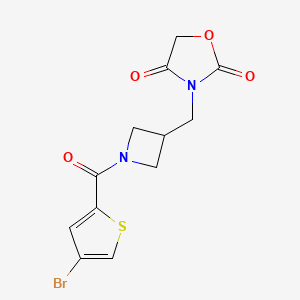

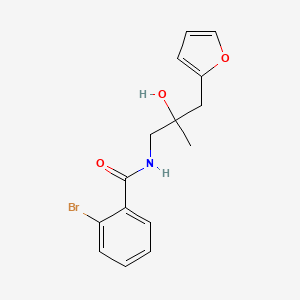

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2516552.png)